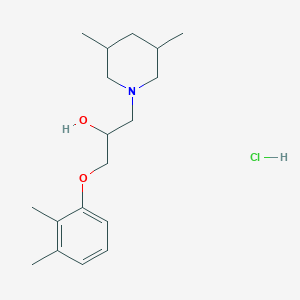![molecular formula C24H20FN5 B6486631 3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-16-7](/img/structure/B6486631.png)
3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. It includes a fluorophenyl group, a phenylpropyl group, a triazolo ring, and a quinazolin-5-amine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures could lead to a rigid and planar molecule. The exact structure could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amine group could participate in acid-base reactions, while the azide and alkyne groups could undergo click reactions .Scientific Research Applications
- The synthesis of this compound and its analogs has been explored for potential antiproliferative activities against human cancer cell lines. Researchers have tested derivatives of this ring system for their efficacy in inhibiting cancer cell growth .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone involves a retro Diels–Alder (RDA) procedure. This heterocyclic system offers opportunities for further exploration in synthetic chemistry .
- Analogous compounds have been evaluated for their antimicrobial properties. Researchers can explore the antibacterial and antifungal activities of this molecule .
Anticancer Agents
Heterocyclic Chemistry
Antimicrobial Agents
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5/c1-16(17-8-3-2-4-9-17)15-26-23-20-12-5-6-13-21(20)30-24(27-23)22(28-29-30)18-10-7-11-19(25)14-18/h2-14,16H,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQMXBBYUURHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)
![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)
![N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide](/img/structure/B6486564.png)


![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)
![2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6486599.png)
![1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol](/img/structure/B6486606.png)
![4-chloro-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6486616.png)
![2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine](/img/structure/B6486639.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6486642.png)
![3-(pyrimidin-2-yloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6486650.png)
